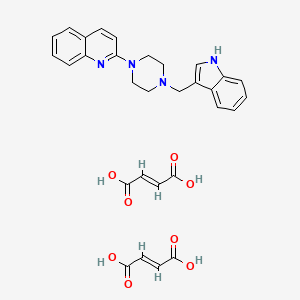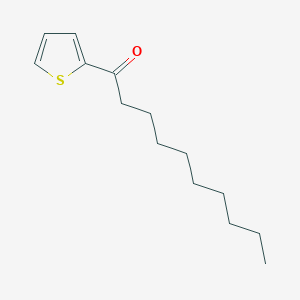
1-Decanone, 1-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decanone, 1-(2-thienyl)- is an organic compound that belongs to the family of ketones It features a decanone backbone with a thienyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Decanone, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-decene with thiophene in the presence of a catalyst such as palladium chloride and cuprous chloride in a dimethylformamide (DMF) and water mixture . The reaction is carried out under an oxygen atmosphere, and the product is purified through extraction and distillation.
Industrial Production Methods: Industrial production of 1-Decanone, 1-(2-thienyl)- typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Decanone, 1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted thienyl derivatives.
科学的研究の応用
1-Decanone, 1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-Decanone, 1-(2-thienyl)- involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
2-Decanone: Another ketone with a similar structure but without the thienyl group.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness: 1-Decanone, 1-(2-thienyl)- is unique due to the presence of both a long alkyl chain and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Conclusion
1-Decanone, 1-(2-thienyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its applications in chemistry, biology, medicine, and industry continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
特性
CAS番号 |
79852-24-7 |
|---|---|
分子式 |
C14H22OS |
分子量 |
238.39 g/mol |
IUPAC名 |
1-thiophen-2-yldecan-1-one |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3 |
InChIキー |
DQOJADJTCNMTPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
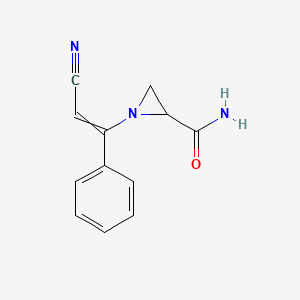
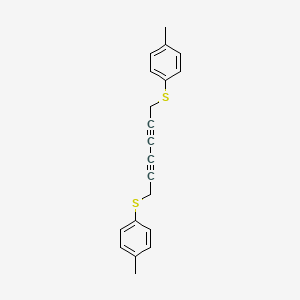
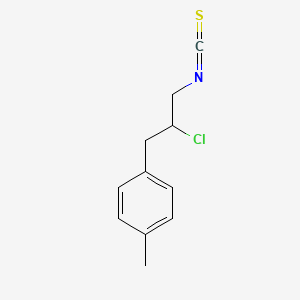
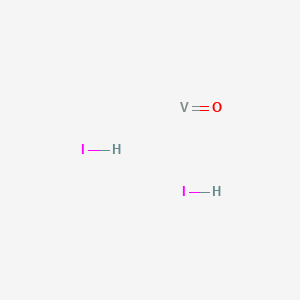
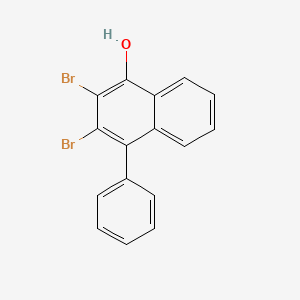
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
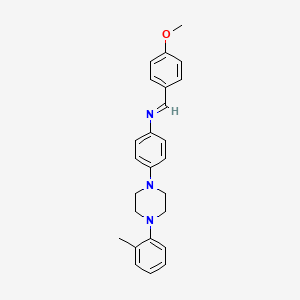
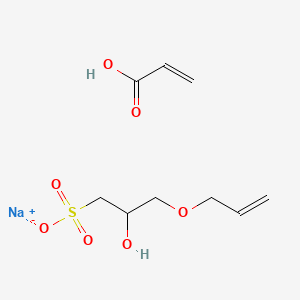
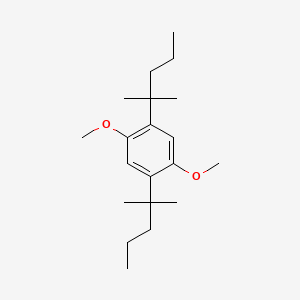
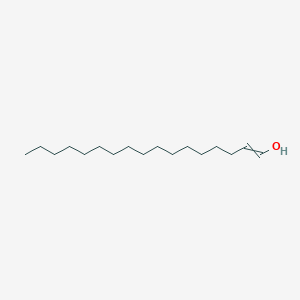
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
